(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
Description
Properties
CAS No. |
864975-60-0 |
|---|---|
Molecular Formula |
C20H16N2O4S |
Molecular Weight |
380.42 |
IUPAC Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c1-25-11-10-22-15-7-3-5-9-17(15)27-20(22)21-19(24)14-12-26-16-8-4-2-6-13(16)18(14)23/h2-9,12H,10-11H2,1H3 |
InChI Key |
LKZXHLBHUIUSLS-MRCUWXFGSA-N |
SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit inhibitory activity againstProtein Tyrosine Phosphatase 1B (PTP1B) , a key regulator of insulin and leptin signaling pathways.
Biochemical Pathways
The compound may affect the insulin and leptin signaling pathways due to its potential interaction with PTP1B. These pathways play crucial roles in glucose homeostasis and energy balance in the body. Any alteration in these pathways could have significant downstream effects, potentially influencing metabolic processes.
Result of Action
If the compound does indeed inhibit ptp1b, it could potentially enhance insulin and leptin signaling, which could have beneficial effects in conditions like diabetes.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent effects can impact the excited-state hydrogen bonds and proton transfers of similar compounds. This could potentially affect the compound’s interaction with its target and its overall efficacy.
Biological Activity
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. Its structure features a dual thiazole framework combined with a methoxyethyl side chain and a carboxamide functionality, which may enhance its solubility and biological activity compared to similar compounds. This article explores the biological activities associated with this compound, supported by various studies and experimental data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Antimicrobial Activity
Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated activity against a range of bacterial strains, suggesting that this compound may also possess such capabilities.
Anticancer Properties
Research has highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation in various in vitro assays. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Enzyme Inhibition
Studies have focused on the compound's ability to inhibit specific enzymes linked to disease processes. For example, it is hypothesized that the compound may act as an inhibitor of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in Alzheimer's disease, cancer, and diabetes . Molecular docking studies suggest that its binding affinity to GSK-3β could be significant, potentially leading to therapeutic applications in neurodegenerative diseases.
In Vitro Assays
In vitro assays have been conducted to evaluate the biological activity of this compound against various biological targets. The following table summarizes key findings from these studies:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL | |
| Anticancer | MCF-7 Cell Line | 12 µM | |
| Enzyme Inhibition | GSK-3β | 1.6 µM |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several thiazole derivatives, including those structurally similar to this compound. The results indicated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with significant apoptosis observed at higher concentrations.
Case Study 2: Enzyme Interaction
Molecular docking simulations were performed to assess how well the compound binds to GSK-3β. The results indicated strong hydrogen bonding interactions between the compound and key residues within the active site of GSK-3β, suggesting a potential mechanism for its inhibitory effects .
Chemical Reactions Analysis
Benzo[d]thiazole Ring
-
Electrophilic Substitution : The thiazole sulfur participates in nucleophilic reactions. For example, alkylation at the sulfur atom under basic conditions enhances solubility (e.g., methoxyethyl substitution).
-
Oxidation : Susceptible to oxidation at the sulfur atom under strong oxidizing agents (e.g., H₂O₂), forming sulfoxide derivatives.
Chromene-3-Carboxamide
-
Hydrolysis : The carboxamide group undergoes acidic/basic hydrolysis to yield chromene-3-carboxylic acid and substituted amines.
-
Photochemical Reactivity : The chromene ring exhibits π→π* transitions, leading to photodimerization under UV light .
Methoxyethyl Substituent
-
Nucleophilic Substitution : The methoxy group can undergo demethylation with BBr₃ to form hydroxyl derivatives.
-
Oxidative Cleavage : Reaction with KMnO₄ in acidic conditions cleaves the ethyl chain, forming methoxyacetic acid.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions due to aromatic halogen substituents (if present):
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, as confirmed by TGA analysis (mass loss onset at 248°C) .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) environments.
Biological Activity-Driven Modifications
-
Prodrug Formation : Acylation of the carboxamide NH enhances bioavailability (e.g., acetyl or PEG-ylated derivatives) .
-
Metal Complexation : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) via the thiazole nitrogen and carboxamide oxygen, altering redox properties .
Key Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Findings
Core Structure Differences: The target compound’s benzothiazole-chromene hybrid distinguishes it from thiadiazole-benzamide (4g, ) and dihydrodioxine-carboxamide () analogs. Chromene-containing compounds (target and ) may exhibit enhanced fluorescence or redox activity due to extended conjugation.
Substituent Effects: The 2-methoxyethyl group on the target’s benzothiazole may improve solubility compared to the allyl () or methylphenyl (4g, ) groups. In compound 4g (), the dimethylamino-acryloyl substituent introduces strong electron-withdrawing effects, as evidenced by IR carbonyl peaks at 1690 and 1638 cm⁻¹. The target’s chromene-carboxamide likely exhibits similar IR signatures, though experimental confirmation is needed.
Molecular Weight and Applications :
- The target’s molecular weight is expected to exceed 400 g/mol (based on structural similarity to ), positioning it between 4g (392.48, ) and the chromene-thiazole analog (427.5, ). Higher molecular weight in chromene derivatives may correlate with increased thermal stability or biological target affinity.
Data Limitations :
- Critical gaps exist in the target compound’s physicochemical data (e.g., melting point, solubility), hindering direct comparisons with analogs like 4g (mp: 200°C, ).
Research Implications
- Biological Activity : Chromene-carboxamide derivatives (e.g., ) are often explored for kinase inhibition or anticancer activity. The target’s benzothiazole moiety may synergize with the chromene system for enhanced bioactivity, though this requires validation.
- Material Science : The Z-imine configuration and methoxyethyl group could stabilize π-conjugated systems, making the compound a candidate for organic electronics.
Q & A
Q. What are the standard synthetic routes for preparing (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide?
A multi-step approach is recommended:
Core formation : Synthesize the benzo[d]thiazole scaffold via cyclocondensation of substituted hydrazides with thiol-containing precursors (e.g., 2-methoxyethylamine derivatives) under reflux in ethanol (70–90°C, 6–12 hours) .
Chromene-carboxamide linkage : Couple the benzo[d]thiazole intermediate with 4-oxo-4H-chromene-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Purification : Use flash chromatography (ethyl acetate/hexane, 3:7 ratio) or recrystallization from ethanol to isolate the (Z)-isomer .
Q. What spectroscopic techniques are critical for characterizing this compound?
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Ethanol or THF improves cyclocondensation yields (60–90%) compared to DMSO .
- Catalysts : Add catalytic CuI or triethylamine to accelerate amide bond formation .
- Temperature control : Maintain reflux temperatures (±2°C) to minimize by-products like hydrazine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzo[d]thiazole ring to enhance antimicrobial activity (MIC reduction by 40–60% observed in analogs) .
- Isosteric replacements : Replace the chromene moiety with quinolinone or coumarin derivatives to modulate solubility and target affinity .
- Docking studies : Use AutoDock Vina to predict binding to microbial enzymes (e.g., fungal CYP51 or bacterial DNA gyrase) .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Assay standardization : Use CLSI/M07-A11 guidelines for MIC determination against reference strains (e.g., Candida albicans ATCC 90028) .
- Counter-screening : Test cytotoxicity on mammalian cell lines (e.g., HEK293) to differentiate selective antimicrobial activity from general toxicity .
- Batch consistency : Verify compound purity (>98% via HPLC) and stereochemical stability (e.g., Z/E isomerization) under assay conditions .
Q. How can in silico methods predict metabolic stability and toxicity?
Q. What strategies validate the (Z)-isomer’s configuration?
- X-ray crystallography : Resolve single-crystal structures (e.g., CCDC deposition) to confirm the imine bond geometry .
- NOESY NMR : Detect spatial proximity between the 2-methoxyethyl group and chromene carbonyl to distinguish Z/E isomers .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Preparation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
